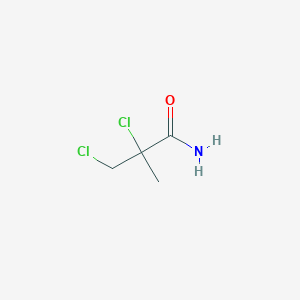
2,3-Dichloro-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-2-methylpropanamide is an organic compound with the molecular formula C4H7Cl2NO It is a derivative of propanamide, characterized by the presence of two chlorine atoms and a methyl group attached to the second and third carbon atoms of the propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2-methylpropanamide typically involves the chlorination of 2-methylpropanamide. One common method is the reaction of 2-methylpropanamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2,3-Dichloro-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The compound can be reduced to form 2-methylpropanamide by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 2-Hydroxy-2-methylpropanamide.
Reduction: 2-Methylpropanamide.
Oxidation: 2,3-Dichloro-2-methylpropanoic acid.
科学的研究の応用
2,3-Dichloro-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2,3-Dichloro-2-methylpropanamide involves its interaction with specific molecular targets. The chlorine atoms and the amide group play a crucial role in its reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
類似化合物との比較
Similar Compounds
2,3-Dichloropropanamide: Lacks the methyl group present in 2,3-Dichloro-2-methylpropanamide.
2-Chloro-2-methylpropanamide: Contains only one chlorine atom.
2,3-Dibromo-2-methylpropanamide: Bromine atoms replace chlorine atoms.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties. This combination allows for specific reactivity patterns and interactions that are not observed in its analogs.
特性
CAS番号 |
7017-20-1 |
|---|---|
分子式 |
C4H7Cl2NO |
分子量 |
156.01 g/mol |
IUPAC名 |
2,3-dichloro-2-methylpropanamide |
InChI |
InChI=1S/C4H7Cl2NO/c1-4(6,2-5)3(7)8/h2H2,1H3,(H2,7,8) |
InChIキー |
KVIZYHWPRCTUGZ-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)(C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



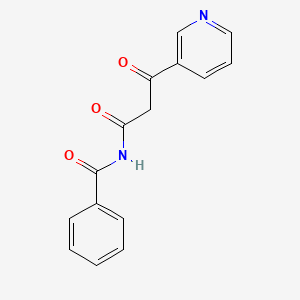
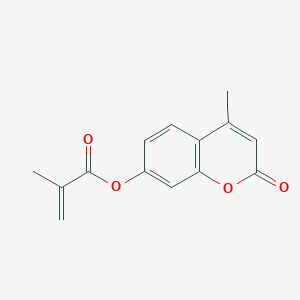
![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)

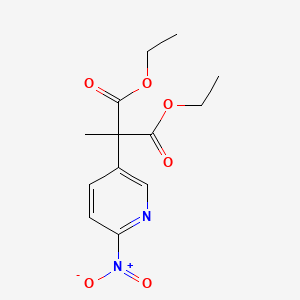

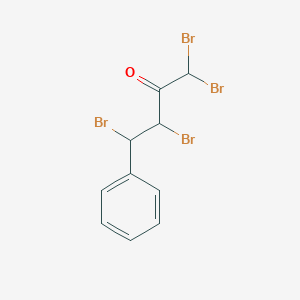
![Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13985252.png)

![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)
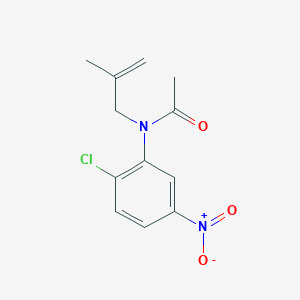
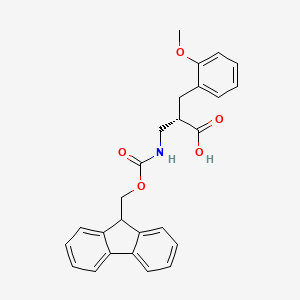
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
